

Solid-Phase Synthesis of Methionylthreonine: An Application Note and Protocol

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Compound of Interest

Compound Name: Methionylthreonine

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Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein production for research, therapeutic, and diagnostic applications. This methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α -amino group, in conjunction with acid-labile side-chain protecting groups (the Fmoc/tBu strategy), is a widely adopted approach due to its mild deprotection conditions.^{[1][2][3]} This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide **Methionylthreonine** (Met-Thr) using 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is particularly advantageous for the synthesis of protected peptide fragments as it allows for cleavage under very mild acidic conditions, preserving the integrity of acid-sensitive residues and side-chain protecting groups.^{[2][4]}

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of **Methionylthreonine** on 2-chlorotrityl chloride resin.

Resin Preparation and Swelling

- Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., 100 mg, with a substitution of 0.98 mmol/g) and place it into a fritted syringe or a specialized solid-phase synthesis vessel.
[5]
- Swell the resin by washing it with dichloromethane (DCM) for at least 30 minutes at room temperature.[6] This step is crucial for optimal reaction kinetics as it allows reagents to penetrate the resin beads.[7]
- After swelling, drain the DCM from the reaction vessel.

Loading of the First Amino Acid (Fmoc-Thr(tBu)-OH)

- In a separate vial, dissolve 1.5 to 3 equivalents of Fmoc-Thr(tBu)-OH relative to the resin loading capacity in anhydrous DCM.[1]
- Add 3 to 9 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.[1][5]
- Add the activated amino acid solution to the swollen resin.
- Agitate the mixture at room temperature for 1 to 2 hours.[1][5]
- To cap any unreacted chlorotrityl groups, add a small amount of methanol (approximately 0.8 mL per gram of resin) and continue the agitation for 30 minutes.[8]
- Drain the reaction solution and wash the resin extensively with DCM and then with N,N-dimethylformamide (DMF) to remove excess reagents and by-products.[6]

Fmoc Deprotection of Threonine

- Add a solution of 20% piperidine in DMF to the resin-bound Fmoc-Thr(tBu).[6]
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution, which now contains the dibenzofulvene-piperidine adduct.
- Repeat the 20% piperidine in DMF treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF to remove all traces of piperidine.[9] A ninhydrin test can be performed to confirm the presence of a free primary amine.

Coupling of the Second Amino Acid (Fmoc-Met-OH)

- In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH and 2.9 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[10]
- Add 6 equivalents of DIPEA to the solution to create the activated amino acid.[10]
- Add the activated Fmoc-Met-OH solution to the deprotected resin-bound threonine.
- Agitate the mixture at room temperature for 1-2 hours.
- After the coupling reaction, wash the resin thoroughly with DMF and then with DCM.

Cleavage of the Dipeptide from the Resin

- To cleave the protected dipeptide (Fmoc-Met-Thr(tBu)-OH) from the 2-chlorotrityl resin while keeping the side-chain protecting group intact, treat the resin with a solution of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v) for 30-60 minutes at room temperature.[4][11]
- Alternatively, a solution of 1-2% trifluoroacetic acid (TFA) in DCM can be used for cleavage.[3][8]
- For the cleavage and simultaneous deprotection of the threonine side-chain, a more acidic cleavage cocktail is required. Due to the presence of methionine, which is susceptible to oxidation, a specialized cleavage cocktail is recommended. A common cleavage cocktail for methionine-containing peptides is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[9] Another option is a mixture containing TFA, triisopropylsilane (TIS), and water.
- The cleavage reaction is typically carried out for 1-3 hours at room temperature.[12]
- After the cleavage period, filter the resin and collect the filtrate containing the crude peptide.

- Wash the resin with a small amount of fresh cleavage cocktail or DCM, and combine the filtrates.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification of Methionylthreonine

- Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing a small amount of TFA (e.g., 0.1%).
- Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[\[13\]](#)[\[14\]](#)
- A C18 column is commonly used for peptide purification.[\[13\]](#)
- Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
- Monitor the elution profile at 214 nm and 280 nm.[\[7\]](#)
- Collect the fractions containing the pure peptide.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final **Methionylthreonine** dipeptide as a white powder.

Data Presentation

| Step | Parameter | Value/Reagent | Reference |
|---------------------------|--------------------------|---|-----------|
| Resin | Type | 2-Chlorotrityl chloride | [2][4] |
| Substitution | ~1.0 mmol/g | [5] | |
| 1. Loading | Amino Acid | Fmoc-Thr(tBu)-OH (1.5-3 eq) | [1] |
| Activation/Coupling | DIPEA (3-9 eq) in DCM | [1][5] | |
| Reaction Time | 1-2 hours | [1][5] | |
| Capping | Methanol | [8] | |
| 2. Fmoc Deprotection | Reagent | 20% Piperidine in DMF | [6] |
| Reaction Time | 5-10 min, then 10-20 min | | |
| 3. Coupling | Amino Acid | Fmoc-Met-OH (3 eq) | [10] |
| Coupling Reagent | HATU (2.9 eq) | [10] | |
| Base | DIPEA (6 eq) in DMF | [10] | |
| Reaction Time | 1-2 hours | | |
| 4. Cleavage (Protected) | Reagent | AcOH/TFE/DCM (1:2:7) | [4][11] |
| Reaction Time | 30-60 minutes | [4] | |
| 4. Cleavage (Deprotected) | Reagent | Reagent K (TFA/phenol/water/thi oanisole/EDT) | [9] |
| Reaction Time | 1-3 hours | [12] | |
| 5. Purification | Method | Reversed-Phase HPLC | [13][14] |
| Column | C18 | [13] | |

| | | |
|--------------|--------------------|------|
| Mobile Phase | Water/Acetonitrile | [13] |
| | Gradient with 0.1% | |
| | TFA | |

Mandatory Visualization



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Caption: Workflow for the solid-phase synthesis of **Methionylthreonine**.

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